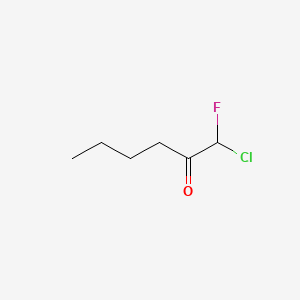
Octakis(triethylamine) Sucrose octasulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octakis(triethylamine) Sucrose octasulfate is a complex chemical compound with the molecular formula C12H22O35S8.2C6H15N. It is a derivative of sucrose, where the hydroxyl groups are replaced by sulfate groups, and it is combined with triethylamine. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Octakis(triethylamine) Sucrose octasulfate involves several steps. The process begins with the sulfation of sucrose to produce sucrose octasulfate. This is achieved by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The resulting sucrose octasulfate is then neutralized with triethylamine to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of polar organic solvents such as tetrahydrofuran or 2-methyltetrahydrofuran is common in the industrial preparation of this compound .
Chemical Reactions Analysis
Types of Reactions
Octakis(triethylamine) Sucrose octasulfate undergoes various chemical reactions, including:
Oxidation: The sulfate groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce alcohols .
Scientific Research Applications
Octakis(triethylamine) Sucrose octasulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.
Biology: The compound is studied for its potential biological activities, including its role in cell signaling and enzyme inhibition.
Mechanism of Action
The mechanism of action of Octakis(triethylamine) Sucrose octasulfate involves its interaction with biological molecules. The sulfate groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can inhibit enzyme activity, alter cell signaling pathways, and provide protective effects on mucosal surfaces .
Comparison with Similar Compounds
Similar Compounds
Sucrose octasulfate: The parent compound without the triethylamine component.
Sucralfate: A complex salt of sucrose octasulfate and aluminum hydroxide, used in the treatment of ulcers.
Heparin: A sulfated polysaccharide with anticoagulant properties.
Uniqueness
Octakis(triethylamine) Sucrose octasulfate is unique due to its combination of sulfate groups and triethylamine, which imparts distinct chemical and biological properties. Unlike sucralfate, it does not form a gel but instead creates a thin protective layer on mucosal surfaces .
Properties
Molecular Formula |
C60H142N8O35S8 |
|---|---|
Molecular Weight |
1792.3 g/mol |
IUPAC Name |
N,N-diethylethanamine;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O35S8.8C6H15N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;8*1-4-7(5-2)6-3/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);8*4-6H2,1-3H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |
InChI Key |
SCDSEPZWZCMCEW-QRDGSJRXSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


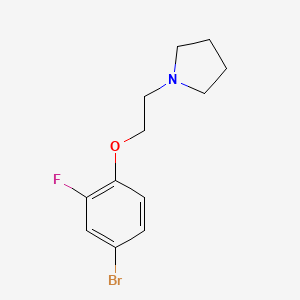
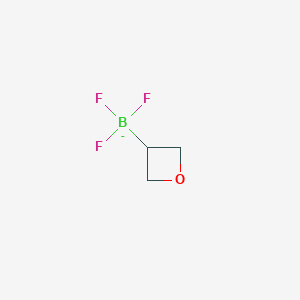
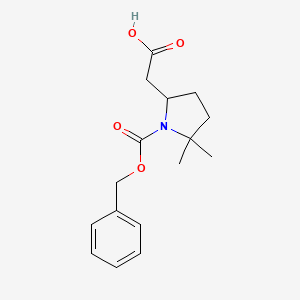
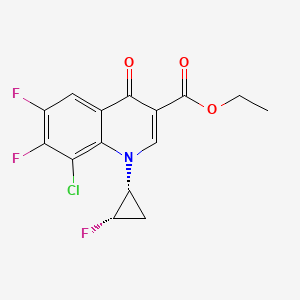
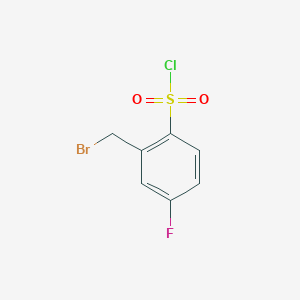
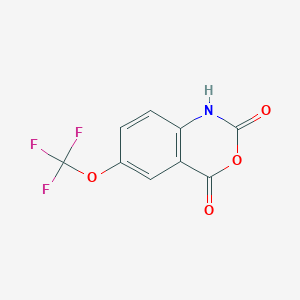

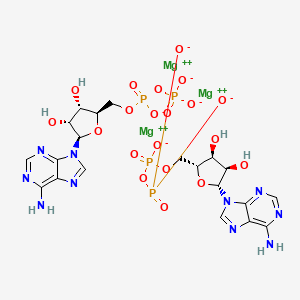
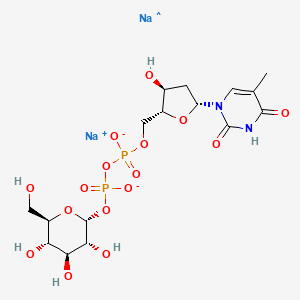
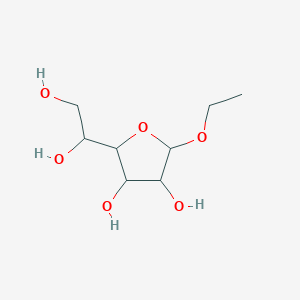
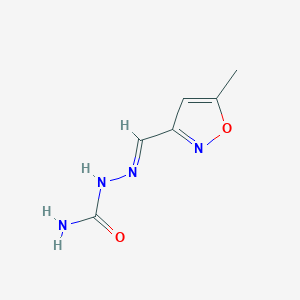
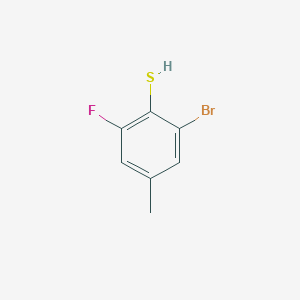
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)
